![molecular formula C32H37N7O3 B121288 3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide CAS No. 145455-35-2](/img/structure/B121288.png)
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
Overview
Description
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide is a peptide.
Scientific Research Applications
Growth Hormone Secretagogue Activity
L-692,585 is known for its role as a growth hormone secretagogue (GHS). It has been shown to stimulate the release of growth hormone (GH) from somatotropes, which are cells in the anterior pituitary gland that produce and secrete GH . This compound mimics the action of GH-releasing hormone (GHRH) and can increase intracellular calcium concentrations, which coincides with GH release .
Calcium Channel Involvement
Research indicates that L-692,585 induces GH release through the involvement of calcium channels. The compound’s action leads to an initial increase in intracellular calcium followed by a plateau, suggesting a two-phase process involving calcium mobilization from internal stores and subsequent calcium influx due to somatotrope depolarization .
Adenylate Cyclase and Phospholipase C Pathways
The mechanisms by which L-692,585 operates also involve the adenylate cyclase-cAMP and phospholipase C-inositol triphosphate pathways. These pathways are crucial for the transduction of signals that lead to GH release, indicating that L-692,585 can influence complex intracellular signaling cascades .
Potential Receptor Differences
L-692,585 appears to act through a receptor that is different from the GHRH receptor. This is suggested by the fact that certain antagonists that block the effects of GHRH do not block the stimulatory effect of L-692,585, indicating a unique pathway of action for this compound .
Research on Porcine Somatotropes
Much of the research on L-692,585 has been conducted using isolated porcine somatotropes. These studies have provided valuable insights into the compound’s effects on GH release and the associated cellular mechanisms .
properties
IUPAC Name |
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432124 | |
Record name | L-692,585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
CAS RN |
145455-35-2 | |
Record name | L-692,585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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